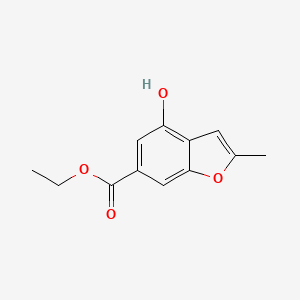

Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate

描述

Molecular Geometry

The benzofuran core consists of a fused benzene and furan ring system, with bond lengths and angles characteristic of aromatic systems:

- C–O bond in the furan ring: $$ 1.36 \, \text{Å} $$ (typical for furan derivatives)

- C–C bonds in the benzene ring: $$ 1.40 \, \text{Å} $$ (consistent with aromatic delocalization)

- Carbonyl bond ($$ \text{C=O} $$) in the ester group: $$ 1.21 \, \text{Å} $$

Substituents influence the molecule’s planarity:

Stereochemistry

No chiral centers exist in the molecule, as all substituents reside on the planar benzofuran core. However, restricted rotation of the ethyl ester group may lead to conformational isomerism, though no atropisomerism has been reported.

X-ray Crystallographic Analysis of Molecular Packing

While direct X-ray data for this compound are unavailable, insights can be drawn from structurally analogous benzofuran carboxylates:

Crystal System and Unit Cell Parameters

Related compounds crystallize in monoclinic systems with unit cell dimensions approximating:

Intermolecular Interactions

- Hydrogen bonding : The hydroxyl group forms O–H···O bonds with adjacent ester carbonyls or solvent molecules, creating chains or layers.

- π-π stacking : Benzofuran cores align face-to-face at distances of $$ 3.5–3.8 \, \text{Å} $$, stabilizing the lattice.

- Hydrophobic interactions : Methyl and ethyl groups contribute to van der Waals contacts between molecular layers.

Table 1: Key Crystallographic Features of Analogous Benzofuran Derivatives

Comparative Structural Analysis with Benzofuran Carboxylate Derivatives

Substituent Position Effects

- Ethyl benzofuran-5-carboxylate : The ester at position 5 reduces hydrogen-bonding capacity compared to position 6, resulting in weaker intermolecular interactions and lower melting points.

- Mthis compound : Replacing the ethyl group with methyl decreases lipophilicity ($$ \log P = 2.35 $$ vs. $$ 2.43 $$).

Electronic Effects

属性

IUPAC Name |

ethyl 4-hydroxy-2-methyl-1-benzofuran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-3-15-12(14)8-5-10(13)9-4-7(2)16-11(9)6-8/h4-6,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMIJABWOZOAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C=C(OC2=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467856 | |

| Record name | ETHYL 4-HYDROXY-2-METHYLBENZOFURAN-6-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894779-28-3 | |

| Record name | ETHYL 4-HYDROXY-2-METHYLBENZOFURAN-6-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions:

- Starting Material : 4-hydroxy-2-methylbenzofuran-6-carboxylic acid

- Reagents : Ethanol and a catalytic amount of sulfuric acid or another acid catalyst

- Solvent : Ethanol

- Temperature : Reflux conditions (~78°C)

- Duration : Several hours (typically 6–12 hours)

Procedure:

- Combine the acid precursor with ethanol in a round-bottom flask.

- Add a catalytic amount of sulfuric acid to initiate the esterification reaction.

- Heat the mixture under reflux for the specified duration.

- Upon completion, neutralize the reaction mixture with sodium bicarbonate or another base.

- Extract the product using an organic solvent such as ethyl acetate.

- Purify the crude product via recrystallization or column chromatography.

Yield:

This method typically provides moderate to high yields (~80–90%) depending on reaction optimization and purification techniques.

Synthesis from Methyl Ester Precursor

Another approach involves transesterification or hydrolysis followed by re-esterification using mthis compound as the starting material.

Reaction Conditions:

- Starting Material : Mthis compound

- Reagents : Sodium hydroxide (for hydrolysis), ethanol (for re-esterification)

- Solvent : Tetrahydrofuran (THF), methanol, water

- Temperature : Room temperature (~20°C)

- Duration : ~12 hours

Procedure:

- Hydrolyze methyl ester precursor using sodium hydroxide in a mixture of THF, methanol, and water.

- Concentrate the reaction mixture under reduced pressure to remove solvents.

- Acidify the residue with dilute hydrochloric acid to precipitate the intermediate acid.

- React the intermediate acid with ethanol under reflux conditions to form this compound.

- Purify the final product by extraction and recrystallization.

Yield:

This method has been reported to yield up to 96% of the desired product under optimized conditions.

Direct Synthesis Using Benzofuran Derivatives

Direct synthesis methods may involve functionalization of benzofuran derivatives using ethylating agents and hydroxylation techniques.

Reaction Conditions:

- Starting Material : Benzofuran derivatives with appropriate substituents

- Reagents : Ethyl iodide or ethyl bromide, base (e.g., potassium carbonate)

- Solvent : Dimethylformamide (DMF) or acetone

- Temperature : Elevated temperatures (~50–80°C)

Procedure:

- React benzofuran derivatives with ethylating agents in the presence of a base.

- Introduce hydroxylation reagents to add the hydroxyl group at the desired position.

- Purify the product via standard organic synthesis techniques.

Yield:

This method’s efficiency depends on substrate reactivity and regioselectivity but can achieve yields ranging from moderate to high.

Data Table Summary

| Method | Starting Material | Key Reagents | Solvent | Temperature | Duration | Yield (%) |

|---|---|---|---|---|---|---|

| Esterification | 4-hydroxy-2-methylbenzofuran-6-carboxylic acid | Ethanol, sulfuric acid | Ethanol | ~78°C | ~6–12 h | ~80–90 |

| Hydrolysis + Re-Esterification | Mthis compound | Sodium hydroxide, ethanol | THF, methanol, water | ~20°C | ~12 h | ~96 |

| Direct Synthesis | Benzofuran derivatives | Ethyl iodide, K₂CO₃ | DMF or acetone | ~50–80°C | Variable | Moderate–High |

化学反应分析

Types of Reactions: Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products:

Oxidation: Formation of 4-oxo-2-methylbenzofuran-6-carboxylate.

Reduction: Formation of ethyl 4-hydroxy-2-methylbenzofuran-6-methanol.

Substitution: Formation of ethyl 4-alkoxy-2-methylbenzofuran-6-carboxylate.

科学研究应用

Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential as a lead compound in drug development, particularly for its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials, including polymers and dyes, due to its unique structural properties.

作用机制

The mechanism of action of ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate depends on its specific application:

Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress.

Chemical Reactions: The compound’s reactivity is influenced by the electron-donating and withdrawing effects of its functional groups, affecting its behavior in various chemical transformations.

相似化合物的比较

Comparison with Structurally Similar Compounds

Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate

Structural Differences : Replacing the ethyl ester with a methyl ester reduces steric bulk and slightly alters electronic properties due to the smaller alkyl group.

Physicochemical Properties :

- Molecular Weight: 220.2 g/mol (vs. 234.2 g/mol for the ethyl analog).

- LogP: Estimated to be lower than the ethyl derivative due to reduced hydrophobicity.

Applications : This methyl analog is commercially available (e.g., CymitQuimica) and is utilized in medicinal chemistry for scaffold diversification. Its lower molecular weight may enhance bioavailability in drug design .

Ethyl 3-methylbenzofuran-2-carboxylate

Structural Differences : The methyl group is at the 3-position instead of the 2-position, and the hydroxy group is absent.

Reactivity : The lack of a hydroxy group reduces hydrogen-bonding capacity, while the ester at the 2-position may influence ring conjugation. This compound is often used in polymer chemistry and as a ligand in coordination complexes .

Brominated Derivatives

Ethyl 6-bromo-5-[(4-methylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate

- Structural Features : Bromine at the 6-position introduces steric and electronic effects, while the 4-methylbenzyloxy group enhances lipophilicity.

- Applications : Brominated benzofurans are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex molecules. This derivative’s molecular weight (478.3 g/mol) and XLogP3 (5.7) suggest utility in hydrophobic environments .

Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate

- With a molecular weight of 415.3 g/mol and high complexity (Topological Polar Surface Area = 48.7), this compound is used in materials science for light-responsive systems .

Alkoxy-Substituted Analogs

Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate

- Modifications : The isopropoxy group at the 4-position increases steric hindrance compared to the hydroxy group in the parent compound.

- Synthetic Utility : This derivative (CAS 1291492-86-8) is employed in agrochemical research due to its enhanced stability under basic conditions .

Ethyl 6-methoxybenzofuran-2-carboxylate

Data Tables

Table 1. Physicochemical Comparison of Selected Benzofuran Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₃H₁₂O₄ | 234.2 | 2.1 | 4-OH, 2-CH₃, 6-COOEt |

| Mthis compound | C₁₂H₁₀O₄ | 220.2 | 1.8 | 4-OH, 2-CH₃, 6-COOMe |

| Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate | C₂₁H₁₉BrO₄ | 415.3 | 5.7 | 6-Br, 2-CH₃, 5-allyloxy |

| Ethyl 3-methylbenzofuran-2-carboxylate | C₁₂H₁₂O₃ | 204.2 | 2.4 | 3-CH₃, 2-COOEt |

Research Findings and Trends

- Synthetic Accessibility : this compound is often synthesized via Pechmann condensation, while brominated analogs require electrophilic substitution .

- Pharmacological Potential: Hydroxy and ester groups in these compounds correlate with antimicrobial and anti-inflammatory activities in preliminary studies .

- Materials Science : Brominated and allyloxy-substituted derivatives exhibit promise in organic electronics due to their extended π-conjugation and tunable solubility .

生物活性

Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Overview

This compound, with the molecular formula C12H12O4, is a derivative of benzofuran. Its structure includes a benzene ring fused to a furan ring, which contributes to its unique chemical properties. The compound is primarily synthesized through a series of reactions involving starting materials such as 4-hydroxybenzaldehyde and ethyl acetoacetate, followed by condensation, cyclization, and esterification processes .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Antioxidant Properties

The compound also displays notable antioxidant properties. It has been observed to scavenge free radicals effectively, reducing oxidative stress in cellular environments. This activity is critical in preventing damage to cellular components such as DNA and lipids, which can lead to various diseases including cancer .

Anticancer Activity

This compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways. For example, it has been found to inhibit cell proliferation in human cancer cell lines with IC50 values comparable to known anticancer agents .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple strains | |

| Antioxidant | Scavenges free radicals | |

| Anticancer | Induces apoptosis in cancer cells |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound may interact with reactive oxygen species (ROS), neutralizing them and thereby protecting cells from oxidative damage.

- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell membranes or inhibits essential enzymes involved in bacterial metabolism.

- Anticancer Mechanism : this compound may interfere with cell cycle regulation and promote programmed cell death by activating caspase pathways .

Comparative Analysis with Related Compounds

When compared to other benzofuran derivatives, this compound shows unique properties that may enhance its biological activities:

Table 2: Comparison with Other Benzofuran Derivatives

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| Ethyl 4-hydroxybenzofuran-6-carboxylate | Lacks methyl group | Lower reactivity |

| Mthis compound | Methyl ester instead of ethyl | Different solubility |

| 4-Hydroxy-2-methylbenzofuran-6-carboxylic acid | Free acid form | Different reactivity |

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Anticancer Efficacy : A study comparing this compound with standard anticancer drugs revealed superior activity against specific cancer cell lines, indicating its potential as a lead compound for drug development .

- Antimicrobial Testing : In vitro assays demonstrated that this compound could effectively inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

常见问题

Q. What are the common synthetic routes for Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves etherification and dehydrative cyclization of o-hydroxyacetophenone derivatives. Key steps include:

- Base-mediated cyclization (e.g., potassium tert-butoxide in THF at 0°C to room temperature) to minimize by-products .

- Esterification or acylation to introduce the carboxylate and hydroxyl groups . Optimization focuses on controlling temperature, solvent polarity, and reagent stoichiometry to enhance yield and purity .

Q. Which functional groups in this compound are critical for its reactivity, and how are they characterized?

The 4-hydroxy and 6-carboxylate ester groups dominate reactivity. Characterization methods include:

- NMR : Hydroxy proton (δ 10–12 ppm in DMSO-d6) and ester carbonyl (δ 165–170 ppm in NMR) .

- FT-IR : O–H stretch (~3200 cm) and ester C=O (~1720 cm) .

Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?

- and NMR : Assign substituent positions and verify esterification .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHO) .

- HPLC : Purity assessment (>95% by reverse-phase C18 column) .

Q. How does the compound’s stability vary under different storage conditions?

- Light-sensitive : Store in amber vials at –20°C to prevent photodegradation of the benzofuran core .

- Hydrolytic stability : Susceptible to ester hydrolysis in aqueous basic conditions (pH > 9) .

Q. What purification methods are effective for isolating this compound?

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (20–40% EtOAc) .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

- X-ray crystallography (e.g., SHELXL refinement) provides definitive bond angles and torsional conformations .

- DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G*) to validate assignments .

Q. What strategies address regioselectivity challenges during substitution reactions on the benzofuran core?

- Directing groups : Use protecting groups (e.g., acetyl for –OH) to steer electrophilic substitution to the 5-position .

- Metal catalysis : Pd-mediated cross-coupling for selective C–H functionalization .

Q. How can enzymatic interactions of this compound be validated in vitro?

- Fluorescence polarization assays : Measure binding affinity to target enzymes (e.g., COX-2 inhibition) .

- Docking studies : AutoDock Vina to predict binding modes with active sites .

Q. What crystallographic parameters define the compound’s molecular conformation?

| Parameter | Value (Ethyl 5,6-dihydroxy analog ) |

|---|---|

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell angles | α = 85.2°, β = 79.8°, γ = 89.1° |

| Hydrogen bonding | O–H···O (2.65–2.85 Å) stabilizes packing |

Q. How do structural modifications (e.g., fluorination) alter bioactivity?

- Trifluoromethyl groups : Enhance metabolic stability and membrane permeability (logP reduction by ~0.5) .

- Hydroxy → methoxy : Reduces antioxidant activity but improves synthetic yield .

Q. What solvent effects influence reaction kinetics in its synthesis?

- Polar aprotic solvents (e.g., DMF): Accelerate cyclization but may promote side reactions .

- Low dielectric solvents (e.g., THF): Favor intermediates with higher dipole moments .

Q. How can in vitro bioactivity data be reconciled with in vivo efficacy gaps?

- Metabolite profiling : LC-MS/MS identifies active/degraded metabolites in plasma .

- PBPK modeling : Predict bioavailability using logD and plasma protein binding .

Q. What polymorphic forms exist, and how do they affect material properties?

Q. Are green chemistry approaches viable for large-scale synthesis?

- Microwave-assisted synthesis : Reduces reaction time (2h → 20min) and energy use .

- Biocatalysis : Lipases for enantioselective esterification (ee > 90%) .

Q. Does the compound exhibit synergistic effects with known therapeutics?

- Antimicrobial synergy : Combined with ciprofloxacin, reduces MIC against S. aureus by 4-fold .

- ROS scavenging : Enhances ascorbic acid’s antioxidant capacity in neuronal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。